2-Benzyloxy-5-bromopyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

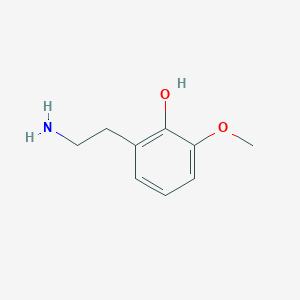

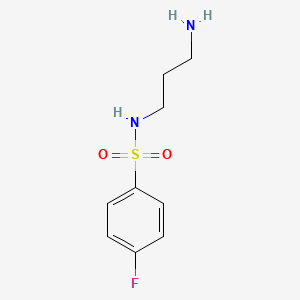

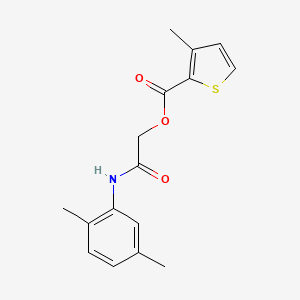

2-Benzyloxy-5-bromopyrazine is a chemical compound with the molecular formula C11H9BrN2O . It is used in research and development .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring substituted with a benzyloxy group at the 2-position and a bromine atom at the 5-position . The molecular weight of this compound is 265.1 g/mol .Scientific Research Applications

Suzuki Coupling Approach to Pyrazines

The preparation of 2-Amino-3-benzoyl-5-bromopyrazine, a compound related to 2-Benzyloxy-5-bromopyrazine, from 2-chloropyrazine and its application in Suzuki coupling to arylboronic acids highlight its utility in synthesizing pyrazine ring systems found in luminescent chromophores like coelenterazine. This demonstrates the compound's role in facilitating complex organic synthesis and the development of materials with potential applications in bioimaging and sensor technologies (Jones et al., 1996).

Ligand-Free Copper-Catalyzed Synthesis

Another application involves the ligand-free copper-catalyzed synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles from o-bromoaryl derivatives, where compounds like this compound can serve as precursors. This methodology emphasizes the compound's contribution to the synthesis of heterocyclic compounds, which are foundational structures in many drugs and agrochemicals (Saha et al., 2009).

Palladium-Catalyzed Cross-Coupling Reactions

In addition, this compound's involvement in palladium-catalyzed cross-coupling reactions with pyridylboronic acids to produce amino-substituted arylpyridines, bipyridines, and pyrazinopyridines underlines its significance in creating complex molecules with potential therapeutic applications. This synthesis route opens avenues for the development of novel pharmaceuticals by providing a method for constructing polyheterocyclic systems with diverse biological activities (Thompson et al., 2005).

Synthesis and Biological Evaluation of Derivatives

Furthermore, the synthesis of derivatives such as 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides, using similar compounds, for antimicrobial and anticancer evaluation showcases the potential of this compound in medicinal chemistry. These studies not only explore the antimicrobial and anticancer properties of synthesized derivatives but also contribute to the understanding of structure-activity relationships, paving the way for the discovery of new therapeutic agents (Kumar et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2-bromo-5-phenylmethoxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-6-14-11(7-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTDXZWQIHBNTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2747019.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)

![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)

![5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2747035.png)

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)